molecular formula C12H15F2N B13316279 3,4-difluoro-N-(2-methylcyclopentyl)aniline

3,4-difluoro-N-(2-methylcyclopentyl)aniline

Cat. No.: B13316279
M. Wt: 211.25 g/mol
InChI Key: KCOAVLSICMHHFP-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by fluorine atoms, and the amino group is substituted with a 2-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methylcyclopentyl)aniline typically involves the reaction of 3,4-difluoroaniline with 2-methylcyclopentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: A simpler analog without the 2-methylcyclopentyl group.

    2,4-Difluoroaniline: Another difluoroaniline isomer with fluorine atoms at different positions.

    2,6-Difluoroaniline: An isomer with fluorine atoms at the 2 and 6 positions.

    4-Fluoroaniline: A mono-fluorinated analog.

Uniqueness

3,4-Difluoro-N-(2-methylcyclopentyl)aniline is unique due to the presence of both the difluoro substitution on the benzene ring and the 2-methylcyclopentyl group on the amino nitrogen. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3,4-difluoro-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C12H15F2N/c1-8-3-2-4-12(8)15-9-5-6-10(13)11(14)7-9/h5-8,12,15H,2-4H2,1H3

InChI Key

KCOAVLSICMHHFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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